Echinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chemical and Structural Profile of Echinenone

Echinenone is a ketocarotenoid. The table below summarizes its core chemical characteristics [1]:

| Property | Description |

|---|---|

| Systematic Name | β,β-Caroten-4-one [1] |

| Molecular Formula | C₄₀H₅₄O [1] |

| Average Mass | 550.871 Da [1] |

| Chemical Class | Monoketo β-carotene (a cyclic carotene) [2] |

| Key Structural Feature | A keto group (-C=O) at the carbon-4 position of one of the β-ionone rings [3]. |

Biosynthesis and Metabolic Pathways

Echinenone is a key intermediate in carotenoid biosynthesis in various organisms, particularly cyanobacteria.

Biosynthesis in Synechocystis sp. PCC 6803

In the cyanobacterium Synechocystis sp. PCC 6803, echinenone is synthesized from β-carotene and can be further converted to other xanthophylls [3]. The enzyme responsible for its formation is a unique β-carotene ketolase (CrtO) that catalyzes the addition of a keto group to the 4-position of β-carotene [3].

The following diagram illustrates the core biosynthetic pathway of echinenone and zeaxanthin in Synechocystis [3]:

Pathway to Aromatic Carotenoids

In other microorganisms, echinenone serves as a precursor for more complex aromatic carotenoids. Research in Synechococcus sp. strain PCC 7002 has identified a pathway involving the CruE and CruH enzymes to produce the aromatic carotenoid synechoxanthin [4].

The diagram below outlines this proposed pathway [4]:

Analytical Methods and Experimental Protocols

Echinenone is commonly identified and quantified using High-Performance Liquid Chromatography (HPLC).

Detailed HPLC Protocol for Carotenoid Analysis

This method is adapted from a protocol designed for analyzing carotenoids like echinenone and β-carotene in biological samples [5].

Materials

- Carotenoid Standards: Echinenone (e.g., Carotenature, #0283), prepared as a 10 mg/mL stock in ethanol. β-carotene, prepared as a 10 mg/mL stock in hexane [5].

- Equipment: HPLC system (e.g., Thermo Fisher Scientific Ultimate 3000), probe sonicator, nitrogen gas evaporator [5].

- Columns: Reverse-phase C18 column (e.g., Denali C18, 250 mm × 4.6 mm, 5 μm) with a matching guard column [5].

- Solvents: HPLC-grade acetonitrile, methylene chloride, methanol, petroleum ether, acetone. Phosphate-buffered saline (PBS) [5].

Sample Preparation & Extraction

- Homogenization: Homogenize tissue samples in PBS using a probe sonicator [5].

- Internal Standard Spike: Add echinenone as an internal standard to correct for losses during extraction. The amount should be within the expected concentration range of the target analytes in your sample [5].

- Extraction: Extract carotenoids with a mixture of petroleum ether, methanol, and acetone. Vortex and centrifuge to separate phases [5].

- Evaporation: Combine the organic layers and evaporate to dryness under a stream of nitrogen gas [5].

- Reconstitution: Redissolve the dry residue in the HPLC mobile phase for injection [5].

HPLC Analysis

Functional Significance and Research Implications

Echinenone is not just a metabolic intermediate; it has distinct functional roles, particularly in photoprotection.

- Role in the Orange Carotenoid Protein (OCP): In the cyanobacterium Synechocystis sp. strain PCC 6803, echinenone can be hydroxylated to form 3'-hydroxyechinenone, which is the xanthophyll bound by the Orange Carotenoid Protein (OCP) [4] [3]. The OCP is a critical component of photoprotection in cyanobacteria, dissipating excess light energy as heat to prevent damage to the photosynthetic apparatus [4].

- Therapeutic Potential of Carotenoids: While echinenone is not as widely studied as other carotenoids like astaxanthin or β-carotene in therapeutic contexts, it is categorized among monoketo carotenoids, which are of growing interest for their antimicrobial, anticancer, antidiabetic, and antioxidant properties [2]. This class of compounds shows potential in managing metabolic syndrome (MetS) by reducing triglycerides and combating oxidative stress [2].

Key Research Gaps and Future Directions

Despite established knowledge of its biosynthesis, several aspects of echinenone warrant further investigation:

- A comprehensive understanding of its specific pharmacological and therapeutic profile, independent of other carotenoids, is needed.

- Its bioavailability, metabolism, and potential synergistic effects in higher organisms are not well-characterized.

- The regulation of its biosynthetic pathway and the potential for metabolic engineering for enhanced production are active research areas.

References

- 1. Echinenone | C40H54O [chemspider.com]

- 2. Recent Advances in the Therapeutic Potential of ... [mdpi.com]

- 3. MetaCyc echinenone and zeaxanthin biosynthesis ... [vm-trypanocyc.toulouse.inra.fr]

- 4. The Biosynthetic Pathway for Synechoxanthin, an Aromatic ... [pmc.ncbi.nlm.nih.gov]

- 5. Echinenone - an overview [sciencedirect.com]

Photoprotection Mechanism and Experimental Insight

Echinenone's most defined biological activity is its role in the Orange Carotenoid Protein (OCP)-mediated photoprotection system of cyanobacteria [1]. The following diagram illustrates this unique two-photon activation pathway.

OCP activation requires two photons, with a light-sensitive intermediate (OCP1hv) forming after the first absorption event [1].

Key Experimental Findings

Recent research using a pump–pump–probe spectroscopy setup with variable time delays between two laser pulses revealed that OCPO functionalized with echinenone does not convert to OCPR after a single photon absorption [1]. The active OCPR form is generated only after a second photon is absorbed roughly one second later, confirming a sequential two-photon mechanism [1]. This creates a nonlinear response, acting as a threshold switch to prevent unnecessary down-regulation of photosynthesis under low light [1].

Experimental Protocols for Analysis

For researchers quantifying echinenone and other carotenoids, High-Performance Liquid Chromatography (HPLC) is the standard method. Echinenone is particularly valuable as an internal standard [2] [3].

Detailed HPLC Protocol for Carotenoid Extraction and Quantification

This protocol is adapted from methods used for analyzing β-carotene with echinenone as an internal standard [2].

1. Materials

- Carotenoid Standards: Echinenone (e.g., Carotenature, #0283), β-carotene (e.g., Sigma, #C9750).

- Solvents: Petroleum ether (ACS grade), Methanol (HPLC grade), Acetonitrile (HPLC grade), Methylene Chloride (HPLC grade).

- Equipment: HPLC system with a UV-Vis detector, C18 reverse-phase column (e.g., Denali C18, 250mm x 4.6mm, 5μm), tabletop centrifuge, nitrogen evaporator, amber glass vials.

2. Sample Preparation and Extraction

- Add 100 μL of sample supernatant to a borosilicate glass tube.

- Spike with 20 μL of a known echinenone concentration (e.g., 1 ng/μL) as the internal standard.

- Add 80 μL of methanol and vortex well.

- Add 2 mL of petroleum ether, vortex for 30 seconds.

- Centrifuge at 382 × g for 3 minutes.

- Transfer the top (organic) layer containing carotenoids to a new tube.

- Repeat the extraction step and combine the supernatants.

- Completely dry the combined supernatant under a gentle stream of nitrogen gas.

3. HPLC Analysis

- Reconstitute the dried extract in 50 μL of HPLC mobile phase.

- Mobile Phase: Acetonitrile 70% : Methylene Chloride 15% : Methanol 15%.

- Flow Rate: 1.8 mL/min.

- Detection: UV-Vis absorbance at 450 nm.

- Inject 20 μL into the HPLC system.

4. Quantification and Calibration

- Prepare standard curves with a mass ratio series of echinenone to β-carotene (e.g., 1:0.01 to 1:50) [2].

- Calculate the concentration of the target carotenoid in the sample based on the equation from the standard curve, using the peak area ratio (target/echinenone) and correcting for the known amount of internal standard added [2].

Comparative Quantitative Data

The table below compares key properties of echinenone with other relevant bacterial carotenoids based on the literature.

| Carotenoid | Natural Source | Molar Extinction Coefficient (E¹ˢ% at λmax) | Key Documented Activities & Notes |

|---|---|---|---|

| Echinenone | Cyanobacteria [1] | 2152 (at 460 nm) [2] | OCP chromophore [1], internal standard for HPLC [2]. |

| β-Carotene | Bacteria, Plants [4] | 2550 (at 450 nm) [2] | Vitamin A precursor, antioxidant [4]. |

| Canthaxanthin | Bacteria [4] [1] | Information Missing | OCP chromophore with higher photoconversion efficiency than echinenone; single-photon activation reported [1]. |

| Astaxanthin | Bacteria, Algae [4] | Information Missing | Powerful antioxidant, food additive [4]. |

Research Implications Summary

Echinenone is a molecule of significant interest in two primary domains:

- As a functional chromophore in cyanobacterial photoprotection, with a unique two-photon activation mechanism that provides a fundamental intensity threshold switch [1].

- As a critical analytical tool in biochemistry, where its properties make it an ideal internal standard for the accurate quantification of other carotenoids via HPLC [2] [3].

References

Natural Sources and Biological Role of Echinenone

| Source Organism | Type | Key Context / Function | Additional Carotenoids |

|---|---|---|---|

| Synechocystis sp. PCC 6803 [1] [2] | Cyanobacterium | Major carotenoid; precursor for 3'-hydroxyechinenone in the Orange Carotenoid Protein (OCP) for photoprotection [1] [3]. | Myxol 2'-dimethyl-fucoside, Zeaxanthin, β-Carotene [1] |

| Synechococcus sp. PCC 7002 [4] | Cyanobacterium | Produces synechoxanthin; study model for aromatic carotenoid biosynthesis. | Synechoxanthin, β-Carotene [4] |

| Anabaena sp. PCC 7120 [1] | Cyanobacterium | Component of the carotenoid profile. | β-Carotene, Canthaxanthin, Myxol 2'-fucoside [1] |

| Nostoc punctiforme [1] | Cyanobacterium | Component of the carotenoid profile. | β-Carotene, Canthaxanthin, 4-ketomyxol 2'-fucoside [1] |

| Sea Urchins [5] [6] | Animal | Isolated from tissues; part of the antioxidant carotenoid pool. | Other carotenoids (e.g., in antioxidant extracts) [6] |

Biosynthetic Pathway in Cyanobacteria

Echinenone is synthesized from β-carotene via the carotenoid biosynthesis pathway. The key enzyme is β-carotene ketolase, with the specific gene (crtO) identified in Synechocystis sp. PCC 6803 [1] [2].

Echinenone is synthesized from β-carotene via CrtO and can be hydroxylated to 3'-hydroxyechinenone. The pathway also produces myxoxanthophylls and zeaxanthin [1] [2].

Experimental Protocol: Extraction and HPLC Quantification

This method is adapted from protocols used to quantify β-carotene and other carotenoids, including echinenone as an internal standard [1].

Materials

- Carotenoid Standards: Echinenone (e.g., Carotenature #0283), β-Carotene (e.g., Sigma #C9750) [1].

- Solvents: Petroleum ether, methanol, acetone, HPLC-grade mobile phase (e.g., Acetonitrile 70%: Methylene Chloride 15%: Methanol 15%) [1].

- Equipment: HPLC system with reverse-phase C18 column, UV-Vis detector, centrifuge, nitrogen evaporator, probe sonicator [1].

- Glassware: Borosilicate glass tubes, amber glass vials [1].

Procedure

Sample Preparation:

- Homogenize 100-200 mg of cell pellet or tissue.

- Resuspend in 100 μL of PBS [1].

Internal Standard Addition:

Carotenoid Extraction:

HPLC Analysis:

Identification and Quantification:

Calibration Curve Generation

- Prepare a dilution series of β-carotene and echinenone standards with mass ratios from 1:0.01 to 1:50 (echinenone:β-carotene) [1].

- Analyze each standard mixture by HPLC and record the peak area ratios.

- Plot the mass ratio of standards on the x-axis against the corresponding peak area ratio on the y-axis to generate the standard curve [1].

Key Research Applications

Echinenone is functionally critical in cyanobacteria, most notably as the chromophore bound by the Orange Carotenoid Protein (OCP) [3] [7]. The OCP is a photoactive protein that mediates non-photochemical quenching, a vital photoprotection mechanism [3]. Upon absorbing blue-green light, the OCP undergoes a structural shift, converting from an orange form (OCPO) to a red form (OCPR). This activated form dissipates excess light energy as heat, protecting the photosynthetic apparatus from damage [3] [7]. Recent studies reveal that the photoactivation mechanism for echinenone-bound OCP involves a unique sequential two-photon absorption process, acting as a threshold switch to prevent unnecessary quenching under low light [3].

References

- 1. Echinenone - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. MetaCyc echinenone and zeaxanthin biosynthesis ... [vm-trypanocyc.toulouse.inra.fr]

- 3. Two-Photon-Driven Photoprotection Mechanism in ... [pmc.ncbi.nlm.nih.gov]

- 4. The Biosynthetic Pathway for Synechoxanthin, an Aromatic ... [pmc.ncbi.nlm.nih.gov]

- 5. Echinenone [en.wikipedia.org]

- 6. Producing High Antioxidant Activity Extracts from Echinoderm by... [scialert.net]

- 7. From solvents to the orange carotenoid protein [sciencedirect.com]

Spectroscopic and Chromatographic Data of Echinenone

The table below summarizes the key analytical parameters for Echinenone identified from the search results.

| Parameter | Details |

|---|---|

| Analytical Technique | HPLC-DAD-APCI-MS/MS (High-Performance Liquid Chromatography with Diode Array and Tandem Mass Spectrometry detection) [1] |

| Chromatographic Column | C30 column [1] |

| Retention Time (tR) | 18.3 minutes (for all-trans-canthaxanthin, used as a reference for similar compounds) [1] |

| Mass Spectrometry Data | |

| - Positive Ion Mode [M+H]+ | m/z 565 [1] |

| - Negative Ion Mode M-• | m/z 564 [1] |

| Vibrational Spectroscopy | |

| - Technique | Femtosecond Stimulated Raman Spectroscopy (FSRS) [2] |

| - Key Findings | Study of S1 state and highly excited ground state; unique vibrational dynamics and proposed intramolecular charge transfer (ICT) state when echinenone is bound to the Orange Carotenoid Protein (OCP) [2]. |

Detailed Experimental Protocol

For researchers aiming to reproduce or understand the methodology, here is a detailed breakdown of the experimental protocol based on the cited studies.

- Instrumentation: The analysis was performed using an HPLC system coupled to a Diode Array Detector (DAD) and an Atmospheric Pressure Chemical Ionization tandem Mass Spectrometer (APCI-MS/MS) [1].

- Chromatography:

- Column: A C30 column was used, which is particularly effective for separating carotenoid isomers that are difficult to resolve on standard C18 columns [1] [3].

- Mobile Phase: The specific gradient used for echinenone was not detailed, but methods for complex carotenoid separation often employ gradients of methanol, methyl-tert-butyl ether (MTBE), and water [3] [4].

- Mass Spectrometry:

- Sample Preparation:

- While the exact protocol for echinenone extraction was not specified, a related study on carotenoids in red blood cells highlighted critical steps including saponification (to hydrolyze esters) and the addition of an antioxidant (e.g., pyrogallol) during extraction to prevent oxidative degradation [5].

- Vibrational Studies:

- The time-resolved Raman spectroscopy (FSRS) study involved exciting echinenone in both solvents and within the Orange Carotenoid Protein (OCP) to investigate its photoactivation mechanism and the impact of the protein environment on its vibrational dynamics [2].

The following diagram illustrates the core experimental workflow for analyzing echinenone using HPLC-MS, from sample preparation to data acquisition.

The Role of the Protein Environment

The data from the Orange Carotenoid Protein (OCP) study highlights a critical concept: the spectroscopic properties and function of echinenone are significantly altered by its specific protein environment [2].

- Conformational Control: The protein cavity holds echinenone in a specific conformation that does not occur in a simple solvent. This restrained geometry is crucial for its light-harvesting and photo-protective functions [2].

- Hydrogen Bonding: The keto group of echinenone in OCP forms hydrogen bonds with the protein. This interaction is proposed to lead to the formation of a short-lived intramolecular charge transfer (ICT) state, which influences the energy dissipation pathway and drives the protein's photoactivation mechanism [2].

- Altered Dynamics: The vibrational energy dissipation and ground-state recovery dynamics of echinenone are markedly different when bound to OCP compared to in solution, underscoring that the protein environment actively manipulates the carotenoid's photophysics [2].

Guidance for Further Research

The search results did not contain information on echinenone's role in mammalian signaling pathways or NMR data. To fill these gaps, you could:

- Probe Deeper into Specialized Databases: Search specifically in protein data banks (e.g., RCSB PDB) for crystal structures of the Orange Carotenoid Protein (OCP) bound to echinenone. Structural data often includes detailed atomic coordinates and can be a source for further spectroscopic inference.

- Explore Broader Literature: Use the terms "ketocarotenoid" and "canthaxanthin" (a closely related compound) in your searches. These may yield more results in pharmacological and signaling contexts, which can then be extrapolated to echinenone.

References

- 1. Further Insights on the Carotenoid Profile of ... [pmc.ncbi.nlm.nih.gov]

- 2. Raman Vibrational Signatures of Excited States ... [sciencedirect.com]

- 3. A rapid and sensitive method for determination of carotenoids ... [pmc.ncbi.nlm.nih.gov]

- 4. Separation and Quantification of 15 Carotenoids by ... [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a high-performance liquid chromatography ... [sciencedirect.com]

Echinenone Overview and Biochemical Context

Echinenone is a xanthophyll (an oxygenated carotenoid) with the chemical formula C₄₀H₅₄O [1]. It is a ketocarotenoid, synthesized from β-carotene by the enzyme beta-carotene ketolase (CrtW) [1].

The table below summarizes the quantitative data on carotenoid composition found in different sweetpotato cultivars, which provides context for where echinenone and related compounds are typically encountered in research [2].

Table 1: Carotenoid Composition in Sweetpotato Tuberous Roots (μg/g dry weight)

| Sweetpotato Cultivar (Flesh Color) | Main Carotenoid Components (Concentration) |

|---|---|

| Orange-Red (OR) | β-Carotene (385.33 μg/g) |

| Orange (O) | β-Carotene (85.07 μg/g) |

| Yellow (Y) | β-Cryptoxanthin (11.23 μg/g) |

| Light-Yellow (LY) | Zeaxanthin (5.12 μg/g) |

| White (W) | Lutein (3.34 μg/g) |

Source: Adapted from [2]

Experimental Protocols for Carotenoid Analysis

Here are detailed methodologies for extracting and analyzing carotenoids like echinenone, as cited in the literature.

1. Extraction Protocol from Sweetpotato Tissue [2]

This method is designed for plant tissues and involves the following steps:

- Freeze-drying: Sweetpotato flesh samples are freeze-dried for 64 hours at a minimum of -50°C.

- Homogenization: The lyophilized samples are powdered using a mill (e.g., MM 400, Retsch) at 30 Hz for 1 minute.

- Solvent Extraction: 50 mg of the freeze-dried powder is extracted with a solvent mixture of n-hexane: acetone: ethanol (1:1:1, V/V/V), containing 0.01% BHT (an antioxidant to prevent degradation) and an internal standard.

- Vortexing and Centrifugation: The extract is vortexed for 20 minutes at room temperature and then centrifuged. The supernatant is collected.

- Re-extraction: The residue is subjected to a second extraction using the same procedure.

- Concentration: The combined extracts are evaporated to dryness under a stream of nitrogen gas and then re-suspended in a methanol-based solvent for analysis.

2. Extraction Protocol Using Echinenone as an Internal Standard [3]

This protocol from Methods in Enzymology uses echinenone itself as a standard for quantifying other carotenoids.

- Materials:

- Carotenoid standards: Echinenone (prepared in ethanol at a 10 mg/mL stock concentration) and β-carotene (prepared in hexane at 10 mg/mL).

- Solvents: Phosphate-buffered saline (PBS), petroleum ether, methanol, acetone.

- Equipment: Probe sonicator, nitrogen gas, HPLC system with a reverse-phase C18 column (e.g., Denali C18, 250 mm × 4.6 mm, 5 μM).

- Procedure:

- The sample is homogenized with PBS.

- An internal standard, echinenone, is added. The amount should be within the expected concentration range of the target compound in the sample. For example, a liver sample requires more internal standard than a brain sample [3].

- Lipids and carotenoids are extracted using a solvent like petroleum ether.

- The extract is dried under a stream of nitrogen gas.

- The residue is reconstituted for injection into the HPLC system.

- The mobile phase used is Acetonitrile (70%) : Methylene Chloride (15%) : Methanol (15%).

Carotenoid Biosynthesis and Rhodopsin Binding

While a specific diagram for echinenone's pathway is not available, it is a product of the broader carotenoid biosynthesis pathway. The following Dot script outlines this general pathway, showing where echinenone is synthesized from β-carotene.

General carotenoid biosynthesis pathway leading to echinenone.

Research has also clarified how carotenoids like echinenone interact with proteins. A 2025 study systematically investigated the binding of 12 different carotenoids to the rhodopsin protein Kin4B8 [4]. The key finding was that the presence and position of functional groups on the carotenoid's ionone rings are critical for binding and energy transfer. The Dot script below visualizes the logical relationship of these findings.

Logical relationship between carotenoid structure and binding to the Kin4B8 protein.

Suggestions for a Deeper Literature Review

The current search results are insufficient for a full review on echinone's drug development applications. To continue your research:

- Use Specialized Databases: Conduct a targeted search on platforms like PubMed, Google Scholar, and SciFinder using keywords such as "echinenone pharmacology," "echinenone therapeutic," "CrtW enzyme," and "ketocarotenoid metabolism."

- Explore Related Fields: Look into research on the enzyme beta-carotene ketolase (CrtW), which is key to echinenone production in microorganisms like cyanobacteria and yeast [3] [1].

- Investigate Analogues: Given the specific structural requirements for biological activity (as seen in the rhodopsin study [4]), research on structurally related ketocarotenoids like astaxanthin and canthaxanthin may provide valuable insights.

References

Echinenone in Current Research

| Biological Context | Key Finding(s) | Quantitative Data / Measurement Methods | Source (DOI) |

|---|---|---|---|

| Tea Cultivar ('Huangjinya') | Carotenoid content (including echinenone) is significantly influenced by cultivation altitude and processing. [1] | Carotenoids: 551.88 ± 7.09 μg·g⁻¹ (high-altitude) vs. lower in low-altitude; Targeted metabolomics quantified 16 carotenoids. [1] | 10.3390/foods14203575 |

| Avian Coloration (House Finch) | 3-hydroxy-echinenone is the primary red pigment in plumage; its production may not follow the previously assumed CYP2J19/BDH1L pathway. [2] | Study identified 3-OH-echinenone as the major ketocarotenoid; Enzyme function assays and gene expression analysis (RNA sequencing) were used. [2] | 10.1111/mec.17744 |

| Cyanobacterial Photoprotection (OCP) | The photoconversion mechanism of the Orange Carotenoid Protein (OCP) depends on its chromophore (e.g., echinenone) and involves a unique two-photon process. [3] | For echinenone-bound OCP, the active OCPR form is only produced after two photon absorptions ~1 second apart; analyzed via visible broadband transient absorption spectroscopy. [3] | 10.1021/jacs.4c13341 |

| Carotenoid Biosynthesis (Cyanobacteria) | Echinenone is a fundamental biosynthetic intermediate and natural chromophore in cyanobacteria. [4] | Pathway characterization using genetic and biochemical methods; echinenone is produced from β-carotene by a β-carotene ketolase (CrtO or CrtW). [4] | - |

Experimental Protocols: Key Methods

Here are detailed methodologies for working with and analyzing echinenone, as cited in the literature.

HPLC Analysis of Carotenoids (using Echinenone as a Standard)

This protocol is adapted from a methods paper detailing the extraction and quantification of β-carotene, using echinenone as an internal standard. [4] [5]

Materials:

- Carotenoid standards: Echinenone (e.g., Carotenature #0283) and β-carotene (e.g., Sigma #C9750). [5]

- Extraction solvents: Petroleum ether, methanol, acetone (ACS or HPLC grade).

- HPLC System: e.g., Ultimate 3000 (Thermo Fisher Scientific).

- HPLC Column: Reverse-phase C18 column (e.g., Denali C18, 250 mm × 4.6 mm, 5 μm).

- Mobile Phase: Acetonitrile 70% : Methylene chloride 15% : Methanol 15% (HPLC grade). [4]

Protocol:

- Sample Preparation: Homogenize tissue sample. For 100 μL of supernatant, add 20 μL of echinenone internal standard (e.g., 1 ng/μL) and 80 μL of methanol. [4]

- Lipid Extraction: Add 2 mL of petroleum ether, vortex for 30 seconds, and centrifuge (e.g., 382 × g for 3 min). Transfer the supernatant (organic layer) to a new tube. Repeat the extraction. [4]

- Drying and Reconstitution: Evaporate the combined supernatant to dryness under a stream of nitrogen gas. Reconstitute the residue in 50 μL of HPLC mobile phase. [4]

- HPLC Injection & Analysis: Inject 20 μL into the HPLC system with a mobile phase flow rate of 1.8 mL/min. Detect carotenoids by UV absorbance at 450 nm. [4]

- Quantification: Identify echinenone and other carotenoids by comparing their retention times and spectra to authentic standards. Generate a standard curve with a series of mass ratios of echinenone to β-carotene for accurate quantification. [4]

Targeted Metabolomics for Pigment Profiling

This approach, used in the tea cultivar study, allows for the simultaneous absolute quantification of multiple pigments, including echinenone. [1]

- Core Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).

- Methodology:

- Targeted Analysis: The method is designed to detect and quantify a predefined list of metabolites—in this case, 16 carotenoids and 18 flavonoids. [1]

- Use of Standards: Relies on authentic chemical standards for each compound to generate calibration curves, ensuring high specificity and accuracy for concentration measurements. [1]

- Application: This protocol is ideal for precisely tracking changes in echinenone and related metabolite levels in response to experimental variables like environmental stress or different processing techniques. [1]

Signaling Pathway & Experimental Workflow Diagrams

Below are Graphviz-generated diagrams illustrating the core concepts from the research.

Biosynthetic Pathway of Echinenone in Cyanobacteria

This diagram summarizes the established biosynthetic route to echinenone in cyanobacteria, as described in the research. [4]

Echinenone is synthesized from β-carotene via the ketolase CrtO/W in cyanobacteria. [4]

Two-Photon Photoconversion Mechanism of OCP

This diagram illustrates the unique two-photon absorption mechanism for OCP bound to echinenone, a key finding from the research. [3]

For echinenone-bound OCP, the active red state (OCPr) forms only after two sequential photon absorptions. [3]

Research Implications and Future Directions

The gathered research points to several promising areas for further investigation:

- Alternative Metabolic Pathways: The finding in house finches suggests that 3-hydroxy-echinenone, a key ornamental pigment, might be produced via an unknown, non-mitochondrial enzyme pathway distinct from the established CYP2J19/BDH1L mechanism. [2] Identifying this pathway is a significant open question.

- Novel Photophysics for Biotechnology: The sequential two-photon mechanism in echinenone-bound OCP acts as a natural threshold switch, preventing unnecessary photoprotection under low light. [3] This principle could inspire the design of nonlinear optical sensors or switches.

- Leveraging Advanced Metabolomics: The tea study demonstrates the power of targeted metabolomics to precisely quantify how pre-harvest (altitude) and post-harvest (processing) factors influence echinenone levels, a approach applicable to other crops and natural products. [1]

References

- 1. Comparative Analysis of Flavonoids, Carotenoids, and ... [pmc.ncbi.nlm.nih.gov]

- 2. Multiple Pathways to Red Carotenoid Coloration [pmc.ncbi.nlm.nih.gov]

- 3. Two-Photon-Driven Photoprotection Mechanism in ... [pmc.ncbi.nlm.nih.gov]

- 4. Echinenone - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Echinenone - an overview [sciencedirect.com]

Comprehensive Technical Guide: Echinenone Biosynthesis Pathway - Mechanisms, Engineering, and Analytical Methods

Introduction to Echinenone and its Biological Significance

Echinenone (chemical name: β,β-caroten-4-one) is a ketocarotenoid pigment that serves as a crucial intermediate in the biosynthesis of more complex carotenoids in various microorganisms, particularly cyanobacteria. This orange-red pigment is classified as a xanthophyll derivative due to the presence of a ketone functional group on one of its β-ionone rings. Echinenone plays significant biological roles in photosynthetic organisms, where it contributes to light harvesting and photoprotection against oxidative damage caused by intense light exposure. The compound's structural characteristics, particularly its extended conjugation system with the ketone group, enhance its antioxidant capacity compared to its precursor β-carotene, making it valuable for research in nutraceutical applications and industrial biotechnology [1] [2].

The interest in echinenone has grown substantially due to its commercial potential in food, cosmetic, and pharmaceutical industries. As a precursor to the high-value carotenoid astaxanthin, echinenone occupies a strategic position in the carotenoid biosynthetic pathway. Recent advances in metabolic engineering and synthetic biology have enabled significant improvements in echinenone production, particularly through the optimization of cyanobacterial systems [3]. Furthermore, echinenone serves important analytical applications as an internal standard in high-performance liquid chromatography (HPLC) methods for carotenoid quantification, leveraging its structural stability and distinct chromatographic properties [1].

Biosynthesis Pathway of Echinenone

Core Pathway and Key Enzymes

The biosynthesis of echinenone follows the central carotenoid pathway in microorganisms, with specific modifications that distinguish it from plant carotenogenesis. The pathway originates from fundamental isoprenoid precursors—isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)—which are synthesized through the methylerythritol phosphate (MEP) pathway in cyanobacteria. These C5 building units undergo sequential elongation to form geranylgeranyl pyrophosphate (GGPP), a C20 intermediate that serves as the direct precursor for all carotenoids. The condensation of two GGPP molecules by phytoene synthase yields phytoene, the first committed C40 carotenoid in the pathway [1] [2].

The conversion of phytoene to echinenone involves several desaturation and isomerization steps followed by a specific ketolation reaction:

- Phytoene undergoes four desaturation steps catalyzed by phytoene desaturase (CrtP) and ζ-carotene desaturase (CrtQ), along with isomerization by carotene isomerase (CrtH), to produce lycopene

- Lycopene is cyclized at both ends by lycopene β-cyclase to form β-carotene

- β-carotene is converted to echinenone through ketolation at the 4-position of the β-ionone ring, catalyzed by β-carotene ketolase (CrtO) [1] [3]

The CrtO enzyme represents the most critical and rate-limiting step in echinenone biosynthesis. This enzyme belongs to a class of monooxygenases/ketolases that utilize molecular oxygen to introduce a ketone group at the C4 position of β-carotene. The catalytic mechanism involves allylic oxidation of the β-ionone ring, creating a conjugated system that extends the chromophore and shifts the absorption spectrum toward longer wavelengths [3] [2].

The core biosynthetic pathway of echinenone from MEP precursors. Echinenone is synthesized from β-carotene via the CrtO enzyme, a key regulatory step.

Taxonomic Distribution and Pathway Variations

The echinenone biosynthesis pathway exhibits significant taxonomic variation across different organisms. In cyanobacteria, such as Synechocystis sp. PCC 6803 and Nostoc species, the pathway represents a central route for ketocarotenoid formation. These organisms typically possess the crtO gene encoding β-carotene ketolase, which distinguishes them from other carotenogenic bacteria that may utilize alternative ketolases (CrtW) for the same conversion. The evolutionary relationships between these ketolase enzymes reveal interesting patterns of functional conservation despite limited sequence similarity [1] [3].

In some cyanobacterial species, echinenone serves as a branch point intermediate that can be further modified through several routes:

- Hydroxylation at the 3-position to form 3'-hydroxyechinenone

- Additional ketolation at the 4'-position to produce canthaxanthin (β,β-carotene-4,4'-dione)

- Glycosylation to form myxol glycosides, which are characteristic cyanobacterial carotenoids [1]

The regulation of echinenone biosynthesis is influenced by various environmental factors, including light intensity, nutrient availability, and oxidative stress. High light conditions typically upregulate the expression of carotenogenic genes, including crtO, as part of the photoprotective response in cyanobacteria. Additionally, the carbon partitioning between primary metabolism and specialized metabolite production represents a critical regulatory node that can be manipulated for biotechnological applications [4].

Quantitative Production Data

Native Production in Cyanobacterial Systems

The production of echinenone in native cyanobacterial systems varies considerably across species and growth conditions. In unmodified systems, echinenone typically represents a significant proportion of total carotenoids, though absolute quantities remain relatively low without optimization.

Table 1: Native Echinenone Production in Cyanobacterial Systems

| Organism | Growth Conditions | Echinenone Content | Total Carotenoids | Percentage of Echinenone | Reference |

|---|---|---|---|---|---|

| Synechocystis sp. PCC 6803 | Standard BG-11 medium, 30°C | 18% of total carotenoids | Not specified | 18% | [1] |

| Nostoc sp. PCC 7120 (Wild-type) | Standard BG-11 medium, 30°C | Baseline level | Not specified | Not specified | [3] |

The data indicate that echinenone naturally accumulates as a major carotenoid component in several cyanobacterial species, though precise quantitative values are not consistently reported across studies. In Synechocystis sp. PCC 6803, echinenone comprises approximately 18% of total carotenoids under standard growth conditions, alongside other pigments such as myxol glycosides, β-carotene, and zeaxanthin [1].

Engineered Systems and Production Enhancement

Metabolic engineering approaches have demonstrated significant potential for enhancing echinenone production in cyanobacterial hosts. The overexpression of heterologous crtO genes has proven particularly effective in boosting echinenone yields, as demonstrated in transgenic Nostoc sp. PCC 7120.

Table 2: Engineered Echinenone Production in Transgenic Cyanobacteria

| Organism/Strain | Genetic Modification | Growth Conditions | Echinenone Increase | Canthaxanthin Increase | Reference |

|---|---|---|---|---|---|

| Nostoc sp. PCC 7120 (Transgenic) | Overexpression of crtO from Nostoc flagelliforme | BG-11 medium, 30°C | >16% increase compared to control | >80% increase compared to control | [3] |

| Nostoc sp. PCC 7120 (Transgenic) | Overexpression of crtO from Nostoc flagelliforme | BG-11 + 0.4M mannitol, 30°C | >16% increase compared to control | >80% increase compared to control | [3] |

The implementation of osmotic stress conditions, such as supplementation with 0.4M mannitol, further enhanced the proportion of ketocarotenoids (including both echinenone and canthaxanthin) in the total pigment profile, which facilitates downstream separation and purification processes. Notably, the transgenic strains exhibited improved drought tolerance and the ability to recover from desiccation after rewetting, suggesting a connection between ketocarotenoid accumulation and stress adaptation in cyanobacteria [3].

Genetic Engineering and Strain Improvement

Key Enzymes and Genetic Modifications

The genetic engineering of echinenone biosynthesis primarily focuses on the manipulation of the crtO gene encoding β-carotene ketolase. This enzyme catalyzes the conversion of β-carotene to echinenone by introducing a ketone group at the C4 position of the β-ionone ring. The crtO enzyme is structurally and evolutionarily distinct from the CrtW-type ketolases found in other carotenogenic bacteria, though both perform similar functions [1] [3].

Recent studies have demonstrated that heterologous expression of crtO genes from extremophilic cyanobacteria such as Nostoc flagelliforme in model cyanobacterial hosts like Nostoc sp. PCC 7120 can significantly enhance echinenone production. The engineered strains showed increases of more than 16% in echinenone production compared to control strains under both standard and osmotic stress conditions. This strategy leverages the natural adaptability of source organisms from extreme environments, which often possess enzymes with superior catalytic efficiency or stability [3].

Additional genetic modifications that support enhanced echinenone production include:

- Overexpression of rate-limiting enzymes in the MEP pathway to increase precursor supply

- Modulation of electron transport systems that support the ketolation reaction

- Knockout of competing pathways that divert intermediates toward alternative carotenoids

- Manipulation of global regulators that control carotenoid biosynthesis in response to environmental signals [3] [5]

Experimental Validation and Protocol

The functional validation of genetic modifications for echinenone production involves a comprehensive experimental pipeline that integrates molecular biology, biochemistry, and analytical chemistry techniques. The following workflow represents a standardized approach for engineering and evaluating echinenone-producing cyanobacterial strains:

Experimental workflow for engineering echinenone-producing cyanobacterial strains, from gene isolation to analytical validation.

Key steps in the experimental protocol include:

Gene Isolation: Amplify the crtO gene from the donor organism (Nostoc flagelliforme) using PCR with appropriate primers designed to include restriction sites for cloning.

Vector Construction: Clone the crtO gene into a cyanobacterial expression vector under the control of a strong constitutive or inducible promoter. The plasmid should contain appropriate selection markers (e.g., antibiotic resistance genes) for cyanobacterial systems.

Transformation: Introduce the constructed plasmid into the host cyanobacterium (Nostoc sp. PCC 7120) using natural transformation, electroporation, or conjugation methods.

Selection and Screening: Plate transformed cells on selective media containing appropriate antibiotics. Screen resistant colonies for successful integration of the crtO gene using colony PCR or Southern blot analysis.

Cultivation: Grow wild-type and transgenic strains under controlled conditions (BG-11 medium, 30°C, continuous illumination) for comparative analysis. Include both standard conditions and stress conditions (e.g., BG-11 supplemented with 0.4M mannitol) to evaluate the impact of osmotic stress.

Harvesting and Extraction: Collect biomass by centrifugation during the late exponential growth phase. Lyophilize the biomass and extract carotenoids using organic solvents (e.g., methanol, acetone, or petroleum ether).

Analysis: Analyze carotenoid composition and quantify echinenone production using HPLC with photodiode array detection, comparing retention times and spectral characteristics with authentic standards [3].

This protocol enables systematic evaluation of genetic modifications on echinenone production and provides insights into the metabolic responses of engineered strains under different cultivation conditions.

Analytical Methods for Echinenone Quantification

HPLC Analysis Protocol

The accurate quantification of echinenone in biological samples requires robust analytical methods, with reverse-phase high-performance liquid chromatography (HPLC) being the gold standard. The following protocol provides a detailed methodology for echinenone extraction and quantification:

Materials and Equipment:

- HPLC system with photodiode array detector (e.g., Ultimate 3000, Thermo Fisher Scientific)

- Reverse-phase C18 column (e.g., Denali C18, 250 mm × 4.6 mm, 5 μm)

- Carotenoid standards: Echinenone (Carotenature #0283) and β-carotene (Sigma #C9750)

- Extraction solvents: Petroleum ether, methanol, acetone (HPLC grade)

- Mobile phase: Acetonitrile 70% : Methylene chloride 15% : Methanol 15% (HPLC grade solvents)

- Internal standard: Echinenone for quantification of other carotenoids, or other carotenoids as internal standard for echinenone quantification

- Nitrogen gas evaporator

- Amber glass vials to protect light-sensitive carotenoids from degradation [1]

Sample Preparation Protocol:

Homogenization: Lyophilize biological samples and grind to a fine powder using a mortar and pestle or mechanical homogenizer.

Extraction: Weigh 50-100 mg of sample accurately and transfer to a borosilicate glass tube. Add 20 μL of internal standard (if using) and 80 μL of methanol, bringing the total volume to 200 μL. Vortex well to mix.

Partitioning: Add 2 mL of petroleum ether and vortex for 30 seconds (repeated 3 times). Centrifuge at 3000 rpm (382 × g) for 3 minutes in a tabletop centrifuge to separate phases.

Collection: Using a glass Pasteur pipette, transfer the upper organic phase containing carotenoids to a new borosilicate tube. Repeat the extraction steps 2-3 times and pool the supernatants.

Concentration: Completely dry the pooled supernatant under a gentle stream of nitrogen gas to prevent oxidation.

Reconstitution: Resuspend the dried extract in 50 μL of HPLC mobile phase and vortex thoroughly to ensure complete dissolution.

Injection: Transfer the solution to an amber HPLC vial and inject 20 μL into the HPLC system [1].

HPLC Analysis Conditions:

- Mobile phase flow rate: 1.8 mL/min

- Detection wavelength: 450 nm

- Column temperature: 25°C

- Run time: 20-30 minutes

- Identification: Compare retention times and peak spectra with authentic standards

- Quantification: Calculate echinenone concentration from the standard curve generated with known concentrations [1]

Standard Curve Generation and Quantification

The accurate quantification of echinenone requires the generation of a standard curve with known concentrations of authentic standards:

Stock Solution Preparation: Prepare stock solutions of echinenone and β-carotene in appropriate solvents (ethanol for echinenone, hexane for β-carotene) at 10 mg/mL concentration.

Concentration Verification: Calculate the exact concentration based on optical density measured by spectrophotometer at the maximum absorption wavelength (460 nm for echinenone, 450 nm for β-carotene) using the specific extinction coefficients (2152 for echinenone, 2550 for β-carotene). Apply the formula: Concentration (ng/μL) = OD standard solution × 10⁴ / Extinction coefficient.

Standard Dilution: Prepare a series of diluted standard solutions in amber vials and store at -20°C.

Calibration Curve: Generate a standard curve by analyzing two series of standard solutions with different mass ratios of internal standard to analyte. Recommended ratios: 1:0.01, 1:0.05, 1:0.1, 1:0.5, 1:1, 1:5, 1:10, 1:20, 1:40, 1:50 (internal standard:analyte).

Quantification Calculation: Integrate the peak signals detected by UV absorbance at 450 nm and plot the mass ratio of standards on the x-axis against the corresponding peak area ratio on the y-axis. Use the resulting equation to calculate the concentration of echinenone in unknown samples [1].

Conclusion and Future Perspectives

The biosynthesis of echinenone represents a critical branch point in the carotenoid metabolic network of cyanobacteria, with significant implications for both basic research and biotechnological applications. Recent advances in our understanding of the genetic determinants and enzymatic mechanisms underlying echinenone production have enabled the development of engineered systems with significantly enhanced production capabilities. The successful overexpression of heterologous crtO genes in model cyanobacteria demonstrates the potential of synthetic biology approaches for optimizing ketocarotenoid yields [3].

Future research directions should focus on several key areas:

- Systems-level understanding of the regulatory networks controlling carbon flux through the carotenoid pathway

- Enzyme engineering to improve the catalytic efficiency and substrate specificity of CrtO ketolases

- Integration of abiotic stress responses with carotenoid production to develop more robust production systems

- Exploration of novel cyanobacterial hosts from extreme environments that may possess unique biosynthetic capabilities [4]

References

- 1. Echinenone - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Canthaxanthin, a Red-Hot Carotenoid: Applications, Synthesis ... [pmc.ncbi.nlm.nih.gov]

- 3. Improved production of echinenone and canthaxanthin in ... [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic and biochemical diversity of terpene biosynthesis ... [frontiersin.org]

- 5. Enhancing astaxanthin biosynthesis and pathway ... [nature.com]

Major Pigment Classes in Echinoderms

Echinoderms produce a diverse array of pigments through various biosynthetic pathways. The table below summarizes the core types of pigments found in this phylum [1].

| Pigment Class | Core Structure | Biosynthetic Origin | Key Functions & Notes |

|---|---|---|---|

| Naphthoquinones (e.g., Echinochrome, Spinochromes) | Polyketide-derived naphthoquinone [1] | Synthesized by Polyketide Synthases (PKSs) [1] | Antioxidant, antimicrobial activities; characteristic of sea urchins [1] [2]. |

| Carotenoids | Tetraterpenes (40 carbon atoms) [1] | Diet-derived (not synthesized by the animal) [1] | Serve as antioxidants and vitamin A precursors; provide red, yellow, orange colors [1]. |

| Melanins | Polymer derived from tyrosine oxidation [1] | Biosynthesis initiated by tyrosine oxidation (enzyme tyrosinase not yet identified) [1] | Associated with immune response (e.g., in sea urchin amoebocytes) and potential UV protection [1]. |

| Porphyrins | Tetrapyrrole macrocyclic ring [1] | Likely biosynthesized de novo (evidence of ALA synthase gene in sea urchins) [1] | May function in respiration (e.g., in holothurians) and contribute to integument coloring [1]. |

Biosynthesis of Naphthoquinone Pigments

The major pigments like echinochrome and spinochromes are synthesized by type I polyketide synthases (PKSs) [1]. A key experimental advancement is the characterization of the crinoid enzyme CrPKS, which revealed how small genetic changes can lead to the vast structural diversity of these pigments [3].

The diagram below outlines the core biosynthetic workflow for these polyketide pigments.

Key Experimental Workflows

Research into the biosynthesis and function of these pigments relies on several advanced techniques:

Gene Identification and Characterization:

- Methodology: Identify PKS genes from genomic or transcriptomic databases (e.g., Echinobase). Perform phylogenetic analysis to classify the enzyme (e.g., Type I PKS). Heterologously express the gene (e.g., in E. coli) and characterize the recombinant enzyme's activity in vitro [1] [3].

- Key Experiments: Incubate the purified PKS enzyme with different starter units (e.g., Acetyl-CoA, Butyryl-CoA, Ethylmalonyl-CoA) and elongation units (Malonyl-CoA). Analyze the products using LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) to determine the structure of the aromatic precursors formed [3].

Functional Analysis via Gene Knockdown:

- Methodology: Use technologies like CRISPR/Cas9 or RNA interference (RNAi) to knock out or knock down the expression of the PKS gene in vivo [1].

- Key Experiments: In sea urchins, knockdown of the SpPks1 gene results in a lack of the red echinochrome pigment in larval pigment cells, providing direct evidence of its essential role in the biosynthetic pathway [1].

Assessing Bioactive Properties:

- Antioxidant Activity:

- Protocol: Use standard assays like the ORAC (Oxygen Radical Absorbance Capacity) or DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Coelomic fluid or coelomocyte lysates are prepared from species like Arbacia lixula and Echinaster sepositus, and the antioxidant capacity is measured and expressed in Trolox equivalents (nmoles TE/mL) [4].

- Antimicrobial Activity:

- Protocol: Use a disc diffusion assay. Paper discs are impregnated with coelomic fluid or cell lysates (e.g., at 0.2 mg/mL protein concentration) and placed on agar plates seeded with human pathogens like Staphylococcus aureus or Pseudomonas aeruginosa. The diameter of the growth inhibition zone is measured after incubation [4].

- Hemolytic Activity:

- Antioxidant Activity:

Biomedical Relevance of Echinoderm Metabolites

Echinoderm-derived naphthoquinones and other metabolites show significant promise for drug development.

| Metabolite Class | Example Compounds | Documented Bioactivities | Potential Biomedical Application |

|---|---|---|---|

| Naphthoquinones | Echinochrome A, Spinochromes [1] | Potent antioxidant, antimicrobial [4] | Lead compounds for anti-inflammatory, antimicrobial, and cardioprotective drugs [1] [4]. |

| Triterpene Glycosides (from Sea Cucumbers) | Kurilosides, Chitonoidosides [2] | Cytotoxic, hemolytic (membranolytic action) [2] | Investigated for their antitumor and anticancer properties [2]. |

| Steroid Oligoglycosides (from Starfish) | Various steroid glycosides [2] | Cytotoxic, membranolytic [2] | Potential source of novel anticancer agents [2]. |

| Bioactive Peptides & Proteins | Lysozyme-like proteins, AMPs [4] | Antibacterial, lytic activity [4] | Alternatives to conventional antibiotics, particularly against resistant pathogens [4]. |

Molecular dynamics (MD) simulations are being used to understand the Structure-Activity Relationships (SARs) of these metabolites. For instance, in silico modeling of sea cucumber glycosides interacting with model membranes has revealed different pore-forming mechanisms, which correlate with their experimentally observed hemolytic activity [2].

Research Gaps and Future Directions

Despite these advancements, several challenges remain:

- The complete biosynthetic pathway from the polyketide precursor to the final naphthoquinone structure is not fully elucidated [1].

- The regulatory mechanisms controlling PKS gene expression and pigment diversity across different echinoderm species and tissues are still being uncovered [3].

- Scaling up the production of these complex compounds for pre-clinical and clinical trials, either through synthesis, culture, or aquaculture, is a significant hurdle [4].

References

- 1. Regulation of Pigment Biosynthesis in Echinoderms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Echinoderms Metabolites: Structure, Functions and ... [mdpi.com]

- 3. Article Molecular basis of pigment structural diversity in ... [sciencedirect.com]

- 4. Screening of Three Echinoderm Species as New Opportunity for Drug ... [pmc.ncbi.nlm.nih.gov]

Echinone extraction methods from natural sources

Echinone: Chemical Profile and Handling

The table below summarizes the basic chemical identification data for this compound.

| Property | Description |

|---|---|

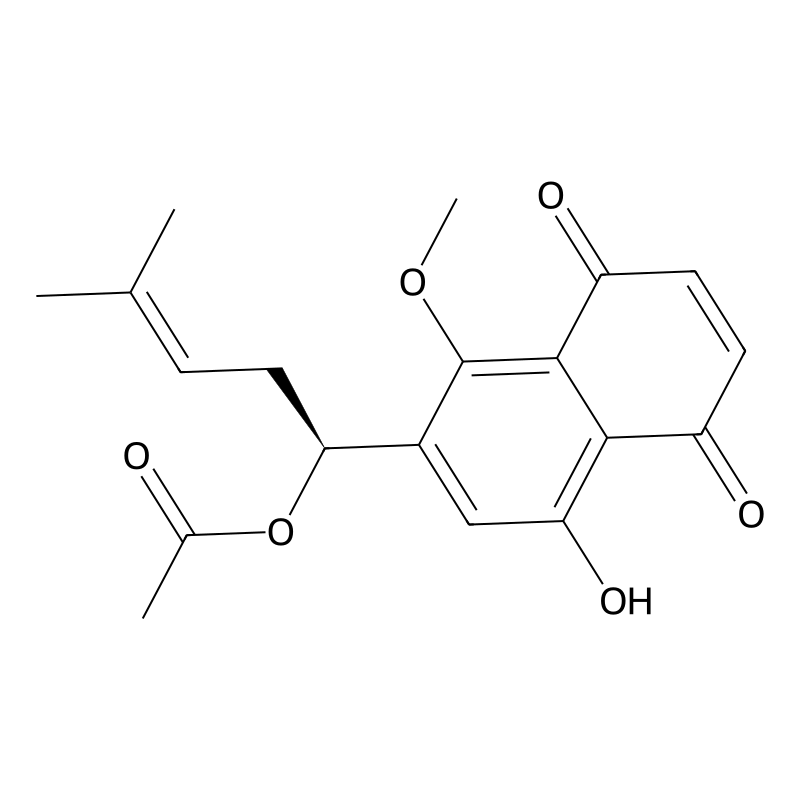

| IUPAC Name | (1S)-1-(4-hydroxy-1-methoxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate [1] |

| Molecular Formula | C19H20O6 [1] |

| Molecular Weight | 344.363 g/mol [1] |

| Storage & Handling | Carotenoids are generally sensitive to light, heat, and oxygen. Standards and extracts should be stored in amber glass vials at -20°C [2] [3]. |

Generalized Extraction and Analysis Workflow for Carotenoids

The following diagram illustrates the core steps involved in extracting and analyzing carotenoids like this compound from biological material.

Detailed Experimental Protocols

Protocol 1: Extraction from Tissues or Microalgae [2] [4]

This protocol is adapted from methods used for extracting β-carotene and other carotenoids.

- Sample Preparation: Homogenize the frozen tissue or microalgal biomass.

- Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., echinenone is often used for quantifying β-carotene) to correct for losses during extraction [2] [3].

- Cell Disruption: Suspend the sample in a solvent like phosphate-buffered saline (PBS) and disrupt cells using a probe sonicator [2].

- Solvent Extraction:

- Add a 2:1 (v/v) ratio of petroleum ether to the aqueous homogenate [2].

- Vortex vigorously for 30-60 seconds.

- Centrifuge at 3,000 rpm for 3-5 minutes to separate phases.

- Collect the upper organic layer containing the carotenoids.

- Repeat the extraction 2-3 times and pool the organic phases.

- Washing: Wash the combined organic extract with water to remove water-soluble impurities.

- Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen gas [2].

- Reconstitution: Redissolve the dry residue in a small volume (e.g., 50-100 µL) of HPLC mobile phase for analysis [2].

Protocol 2: HPLC Analysis with UV-Vis Detection [5] [4]

This method is crucial for separating, identifying, and quantifying this compound.

- HPLC System: Standard HPLC system equipped with a photo-diode array (PDA) or UV-Vis detector.

- Column: C30 reverse-phase column is highly recommended for superior separation of carotenoids and their isomers compared to C18 columns [5] [4].

- Example: Suplex pKb-100, 250 mm × 4.6 mm, 5 µm [5].

- Mobile Phase:

- Gradient Elution:

- 0-2 min: 0% B to 30% B

- 2-12 min: 30% B to 95% B

- 12-15 min: 95% B

- 15-16 min: 95% B to 0% B (re-equilibration) [4]

- Flow Rate: 1.0 - 1.8 mL/min [2] [5]

- Column Temperature: 20°C [4]

- Detection: Monitor the absorbance at 450 nm. Use a PDA detector to capture the full spectrum (e.g., 200-600 nm) for peak identity confirmation [2] [5].

- Injection Volume: 20 µL [2].

Critical Parameters for Carotenoid Analysis

The table below outlines key considerations for the quantitative analysis of carotenoids like this compound.

| Parameter | Consideration & Recommendation |

|---|---|

| Internal Standard | Echinenone is a commonly used internal standard for carotenoid quantification via HPLC. The amount added should be within the expected concentration range of the target analyte in the sample [2] [3]. |

| Calibration Curve | Generate a standard curve using known mass ratios of the internal standard and the target compound. A range of 1:0.01 to 1:50 (internal standard:analyte) is typical [2]. |

| Quantification | Calculate the concentration of the target carotenoid using the equation derived from the standard curve, based on the peak area ratio [2]. |

| Stability | Carotenoids are highly sensitive to degradation. Perform all procedures under dim light, use amber vials, and keep samples on ice when possible. Adding antioxidants like BHT to extraction solvents can help [6] [7]. |

Application Notes for Researchers

- Solvent Selection: The choice of solvent is critical for extraction efficiency. While petroleum ether is common, other solvents like acetone, methanol, or their mixtures are also effective. The solvent must be compatible with the HPLC injection solvent to avoid peak broadening [4].

- Handling and Stability: The conjugated structure of this compound makes it susceptible to oxidation and isomerization when exposed to light, heat, or oxygen [6]. Strictly control these factors throughout the entire process.

- Method Development: Since a dedicated protocol for this compound is lacking, initial method development should focus on optimizing the extraction solvent and HPLC gradient using a commercially available standard, if possible.

References

- 1. | this compound Substance Information | J-GLOBAL Chemical [jglobal.jst.go.jp]

- 2. Echinenone - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Echinenone - an overview [sciencedirect.com]

- 4. A rapid and sensitive method for determination of carotenoids ... [plantmethods.biomedcentral.com]

- 5. Separation and Quantification of 15 Carotenoids by ... [pubmed.ncbi.nlm.nih.gov]

- 6. Encapsulation of microalgal-based carotenoids [sciencedirect.com]

- 7. Microalgae as a source of carotenoids in foods, obstacles ... [link.springer.com]

Clarification on Echinone and a Related Synthesis

It is important to distinguish between two similarly named compounds:

- Echinone: This is a quinone derivative identified from the callus cultures of Echium lycopsis. It has been studied for its antimicrobial activity against gram-positive bacteria [1]. The search results do not contain its synthetic procedure.

- Echinopine A: This is a complex terpenoid with a unique [3.5.5.7] carbon skeleton, whose total synthesis was reported by K.C. Nicolaou and colleagues [2].

Due to the lack of a synthesis procedure for this compound, the detailed synthesis of Echinopine A is summarized below as a reference for complex natural product synthesis.

Total Synthesis of Echinopine A (Nicolaou, Chen, et al.) [2]

The following table outlines the key steps and methodologies employed in the synthesis:

| Step | Reaction/Process | Key Features / Purpose |

|---|---|---|

| 1 | CBS reduction of a cyclohexenone | Obtain enantiomerically enriched cyclohexenol [2]. |

| 2 | Ozonolysis of cyclohexenol | Convert olefin to a dialdehyde [2]. |

| 3 | Aldol reaction | Base-treated dialdehyde to form cyclopentene [2]. |

| 4 | Johnson-Claisen rearrangement | Create tertiary carbon center with moderate diastereoselectivity [2]. |

| 5 | Alternative 2,3-Wittig rearrangement | Higher diastereoselectivity (7:1) using stannane reagent [2]. |

| 6 | Rhodium-catalyzed carbene insertion | Form cyclopentene and cyclopropane rings as single diastereoisomer [2]. |

| 7 | Samarium-mediated coupling | Form critical carbon-carbon bond for medium ring construction [2]. |

The workflow below visualizes the key stages of this multi-step synthesis.

References

Application Note: HPLC Analysis of Carotenoids in Biological Matrices

1. Introduction Carotenoids are tetraterpenoid pigments with significant importance in human health, serving as precursors for vitamin A and providing protection against chronic-degenerative diseases [1]. Their analysis is crucial in pharmaceuticals and nutraceuticals for ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) is the dominant separation technique for this purpose due to its high efficiency, sensitivity, and ability to resolve complex mixtures and isomers [1] [2] [3]. This note details a validated reversed-phase HPLC method for the separation and quantification of key carotenoids, including echinenone, which is often utilized as an internal standard [4] [5].

2. Method Development and Optimization A well-developed HPLC method is foundational for reliable results. Key parameters to optimize include the stationary phase, mobile phase composition and gradient, and detection wavelength.

- Stationary Phase: For superior separation of carotenoids and their geometrical isomers, a C30 column is highly recommended over the more common C18. The C30 stationary phase allows for better solute-bonded phase interactions, leading to optimal resolution of compounds like violaxanthin and neoxanthin, as well as various cis/trans isomers [1].

- Mobile Phase and Gradient: A ternary gradient system is effective. The following table summarizes two optimized mobile phase systems from the literature for different sample types:

Table 1: Optimized Mobile Phase Systems for Carotenoid Separation

| Parameter | System A (For diverse plant matrices) [1] | System B (For chili peppers and products) [6] |

|---|---|---|

| Solvent A | Methanol/Water (98:2, v/v) | Water |

| Solvent B | Methanol/Water (95:5, v/v) | Acetone |

| Solvent C | Methyl-tert-butyl Ether (MTBE) | - |

| Column | C30 | C18 |

| Temperature | 20°C | 30°C |

| Gradient | Complex gradient using A, B, and C | 0-5 min: 75% B; 5-10 min: 75-95% B; 10-17 min: 95% B; 17-22 min: 95-100% B; 22-27 min: 100-75% B |

| Flow Rate | - | 1.0 mL/min |

| Runtime | 20 minutes | 27 minutes |

- Detection: A Photo-Diode Array (PDA) detector is ideal. Carotenoids can be detected at 450 nm, which is an isosbestic wavelength where absorption coefficients are identical for different stereoisomers, facilitating accurate quantification [7] [6].

3. Experimental Protocol

3.1. Materials and Equipment

- HPLC System: HPLC system with a quaternary pump, autosampler, thermostat, and PDA detector.

- HPLC Column: C30 column (e.g., 250 mm x 4.6 mm, 5 µm) for best isomer separation [1].

- Carotenoid Standards: Echinenone (as an internal standard), β-carotene, and other target carotenoids [4] [5].

- Solvents: HPLC-grade methanol, MTBE, acetone, water, petroleum ether.

- Equipment: Centrifuge, vortex mixer, nitrogen evaporator, amber glass vials.

3.2. Sample Preparation and Extraction

- Homogenization: Homogenize the sample (e.g., plant tissue, pharmaceutical formulation) in liquid nitrogen.

- Weighing: Accurately weigh a representative sample (e.g., 0.5-1.0 g) into an amber tube.

- Internal Standard Addition: Add a known amount of echinenone internal standard. The amount should be within the expected concentration range of the target analytes in the sample [4].

- Extraction: Add extraction solvent (e.g., 2 mL of a 1:1 v/v mixture of acetone and anhydrous ether) and vortex vigorously [6].

- Centrifugation: Centrifuge at 3000-4000 rpm for 3-5 minutes.

- Collection: Transfer the supernatant to a new amber tube.

- Re-extraction: Repeat steps 4-6 to ensure complete extraction and pool the supernatants.

- Evaporation: Evaporate the combined extracts to dryness under a gentle stream of nitrogen gas [4].

- Reconstitution: Redissolve the dry residue in 50-100 µL of the HPLC mobile phase (e.g., MTBE:MeOH in a ratio suitable for your sample; 2:3 for green tissues, 3:1 for lycopene-rich samples) and vortex thoroughly [1].

- Injection: Transfer the solution to an HPLC vial and inject 10-20 µL into the HPLC system.

3.3. HPLC Analysis

- Set the column temperature to 20-30°C.

- Set the detection wavelength to 450 nm.

- Run the HPLC using the gradient program detailed in Table 1 (System A or B).

- Identify carotenoids by comparing their retention times and UV-Vis spectra with those of authentic standards.

The following diagram illustrates the complete workflow from sample preparation to analysis:

4. Method Validation The method should be validated according to ICH Q2(R1) guidelines [2] [8]. The table below outlines key validation parameters and typical acceptance criteria based on published methods:

Table 2: Key Validation Parameters and Typical Results

| Parameter | Description | Target Acceptance Criteria [7] [6] [8] |

|---|---|---|

| Linearity | The ability to obtain test results proportional to analyte concentration. | Correlation coefficient (R²) > 0.998 |

| Range | The interval between the upper and lower levels of analyte that demonstrated linearity. | e.g., 0.01 - 50 ng/µL |

| Accuracy | The closeness of results to the true value. | Recovery: 90-110% |

| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) < 5% |

| LOD / LOQ | Limit of Detection and Limit of Quantification. | LOD: ~0.06 mg/L, LOQ: ~0.20 mg/L |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interference from blank at the retention time of analytes. |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | RSD of results < 5% after minor changes |

5. Applications in Drug Development Validated HPLC methods for carotenoid analysis are critical in several areas:

- Standardization of Herbal Medicines: Ensuring batch-to-batch consistency and potency of carotenoid-containing extracts [9].

- Pharmacokinetic Studies: Quantifying carotenoids and their metabolites in biological fluids (plasma, serum) to understand absorption and distribution [3].

- Quality Control and Purity Testing: Verifying the identity and purity of raw materials and finished pharmaceutical products, ensuring they meet regulatory standards [10] [2].

Experimental Protocol: Detailed HPLC Operation

This protocol expands on the HPLC analysis step from Section 3.3.

Procedure:

- System Preparation: Prime the HPLC system with the mobile phase solvents according to the chosen gradient (see Table 1). Allow the system to equilibrate until a stable baseline is achieved on the detector.

- Column Conditioning: Flush the C30 column with the starting mobile phase composition for at least 30 minutes at a slow flow rate (e.g., 0.5 mL/min) to condition the column.

- System Suitability Test: Inject a standard mixture of known carotenoids. The test is deemed successful if the resolution (R) between critical pairs (e.g., lutein and zeaxanthin) is ≥ 1.5, and the peak symmetry is acceptable [6] [8].

- Sample Analysis: Inject the prepared samples and unknowns. The total runtime will be approximately 20-30 minutes depending on the gradient.

- Data Analysis: Identify carotenoid peaks by matching retention times and UV-Vis spectra with standards. Quantify the amount of each carotenoid in the sample using the internal standard method (echinenone) and a pre-established calibration curve.

Key Considerations for Researchers

- Light and Oxygen Sensitivity: Carotenoids are prone to degradation by light and oxygen. All steps, from sample preparation to analysis, must be performed under dim light and using amber glassware.

- Injection Solvent Compatibility: The solvent used to dissolve the final extract must be compatible with the initial mobile phase. A solvent that is too weak can cause peak broadening, while one that is too strong can affect retention times. Using a mixture of the mobile phase components is often ideal [1].

- Internal Standard Quantification: Using an internal standard like echinenone corrects for variability in extraction efficiency, evaporation volume, and injection volume, significantly improving the accuracy and precision of the method [4] [5].

I hope these detailed application notes and protocols are helpful for your work. Should you require further specifics on a particular carotenoid or matrix, please feel free to ask.

References

- 1. A rapid and sensitive method for determination of carotenoids ... [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) A Review: HPLC and Method Development validation [academia.edu]

- 3. perfomance High in pharmaceutical analyses liquid chromatography [pubmed.ncbi.nlm.nih.gov]

- 4. Echinenone - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Echinenone - an overview [sciencedirect.com]

- 6. Development of an HPLC-PDA Method for the ... [pmc.ncbi.nlm.nih.gov]

- 7. Separation and Quantification of 15 Carotenoids by ... [pubmed.ncbi.nlm.nih.gov]

- 8. A Review: Comparison of ICH Guidelines on Analytical ... [linkedin.com]

- 9. Optimization and single-laboratory validation study of a ... [link.springer.com]

- 10. ( High ) Applications Performance Liquid Chromatography HPLC [news-medical.net]

Application Notes: Spectroscopic Analysis of Echinenone

References

- 1. Two-Photon-Driven Photoprotection Mechanism in ... [pmc.ncbi.nlm.nih.gov]

- 2. Echinenone - an overview [sciencedirect.com]

- 3. Introduction To UV-Vis Spectroscopy [masterorganicchemistry.com]

- 4. Spectroscopic properties (FT-IR, NMR and UV) and DFT ... [pmc.ncbi.nlm.nih.gov]

- 5. 16- Spectroscopic Techniques [scienceinfo.com]

Potential In Vitro Testing Frameworks for Echinone

Echinone is a monoketolated carotenoid. The search results indicate that research on similar carotenoids, such as astaxanthin and β-carotene, provides a strong foundation for developing this compound testing strategies, primarily focusing on their antioxidant and biological activity [1] [2].

The table below summarizes key experiment types and adaptable methods based on current scientific literature.

| Testing Focus | Description & Adapted Methodology | Key Measurement Parameters |

|---|

| Antioxidant Activity | Measures ability to neutralize free radicals. The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely recognized method [2]. | • ORAC Value: Expressed in micromolar Trolox Equivalents (μmol TE) per gram of extract. Higher values indicate greater antioxidant capacity [2]. • IC₅₀: The concentration of a compound that provides 50% inhibition of oxidation. | | Cell Viability & Cytotoxicity | Assesses the effect of a compound on cell health and metabolism. The WST-1 assay is a modern, sensitive colorimetric method that measures cellular metabolic activity [3]. | • Absorbance: Measured at 440-450 nm, directly proportional to the number of viable cells [3]. • IC₅₀: The concentration that reduces cell viability by 50%. | | Antifungal Activity | Evaluates efficacy against fungal pathogens. While not specific to this compound, broth microdilution methods are standard for antifungal testing [4]. | • Minimum Effective Concentration (MEC): The lowest concentration that causes abnormal, stunted fungal growth [4]. | | Anti-Tobacco Mosaic Virus (TMV) | For plant virus inhibition, studies on alkaloids like echinopsine provide a model for in vivo (whole plant) efficacy testing [5]. | • Inactivation, Curative, Protection Activity: Percentage reduction in viral activity compared to a control at a specific concentration (e.g., 500 mg/L) [5]. |

Proposed Experimental Workflows

Here are visual workflows for two key in vitro assays that can be applied to this compound testing.

Antioxidant Capacity via ORAC Assay

Cell Viability & Cytotoxicity via WST-1 Assay

Key Methodological Considerations

When adapting these protocols, several factors are critical for generating reliable and reproducible data:

- Sample Preparation: this compound and other carotenoids are lipophilic (fat-soluble). They may require dissolution in organic solvents like DMSO, ethanol, or acetone, followed by dilution in the assay buffer. The final solvent concentration in the assay should be kept low (typically <1%) to avoid solvent toxicity to cells [1] [2].

- Inclusion of Controls: Proper controls are essential for data interpretation.

- Blank: Contains only culture medium and reagents (no cells).

- Negative Control: Contains cells and vehicle solvent (no test compound).

- Positive Control: Contains cells treated with a known active agent (e.g., a cytotoxic drug for viability assays or Trolox for antioxidant assays) [3].

- Data Replication: Experiments should be performed with multiple technical replicates (e.g., triplicate wells for each condition) and repeated in at least three independent biological runs to ensure statistical significance.

Research Gaps and Future Directions

The current literature reveals a clear need for more targeted research on this compound. Future work could focus on:

- Establishing Standardized Protocols: Developing and validating specific protocols for this compound's solubility, stability, and optimal dosing across different assays.

- Exploring Broader Mechanisms: Investigating other relevant biological activities, such as anti-inflammatory or anticancer effects, using corresponding cell-based models.

- Compound Sourcing: As this compound is not a common commercial standard, researchers may need to isolate it from natural sources (e.g., certain cyanobacteria where it is known to be biosynthesized) or collaborate with organic chemistry laboratories for synthesis [6].

References

- 1. Advances in biomanufacturing and recent biological ... [pmc.ncbi.nlm.nih.gov]

- 2. Producing High Antioxidant Activity Extracts from Echinoderm by... [scialert.net]

- 3. WST-1 Assay : principles, protocol & best practices for... | Abcam [abcam.com]

- 4. Activity of Echinocandins Against T. rubrum | IDR In Vitro [dovepress.com]

- 5. Design, synthesis and biological of echinopsine derivatives... activities [nature.com]

- 6. A New Type of Asymmetrically Acting β-Carotene Ketolase ... [sciencedirect.com]

Protocol: Extraction and HPLC Analysis of β-Carotene Using Echinenone as an Internal Standard

This protocol details the extraction and quantification of β-carotene from biological samples using echinenone as an internal standard (IS) [1]. The method can be adapted for other carotenoids with appropriate validation.

Materials and Equipment

- Internal Standard: Echinenone (e.g., Carotenature, cat. # 0283). Prepare a stock solution in ethanol at 10 mg/mL. Dilute to a working concentration (e.g., 1 ng/μL) and confirm concentration spectrophotometrically using an extinction coefficient of 2152 at 460 nm [1].

- Carotenoid Standards: e.g., β-Carotene (Sigma, cat. # C9750) [1].

- Extraction Solvents: Petroleum ether, Methanol (HPLC grade), Acetone (HPLC grade) [1].

- HPLC System: e.g., Ultimate 3000 (Thermo Fisher Scientific) [1].

- HPLC Column: Reverse-phase C18 column (e.g., Denali C18, 250 mm × 4.6 mm, 5 μm) with a matching guard column [1]. For superior separation of carotenoid isomers, a C30 column is recommended [2].

- HPLC Mobile Phase: Acetonitrile 70% : Methylene Chloride 15% : Methanol 15% (HPLC grade solvents) [1]. Other successful systems use methanol/water and methyl-tert-butyl ether (MTBE) gradients [2] or acetone-water gradients [3].

- Other Equipment: Probe sonicator, centrifuge, amber glass vials, vortex mixer, nitrogen evaporator [1].

Sample Preparation and Extraction Workflow

The following diagram outlines the core sample preparation and extraction process.

HPLC Analysis and Quantification

- HPLC Conditions [1]:

- Calibration Curve [1]:

- Prepare a series of standard solutions with a fixed amount of echinenone IS and varying amounts of β-carotene.

- Suggested mass ratios (Echinenone:β-carotene): 1:0.01, 1:0.05, 1:0.1, 1:0.5, 1:1, 1:5, 1:10, 1:20, 1:40, 1:50.

- Inject each standard and record the peak areas.

- Plot the peak area ratio (Analyte/IS) against the mass ratio (Analyte/IS) to generate the calibration curve.

Critical Methodological Parameters

Optimizing extraction and chromatography is crucial for accurate results. Key parameters and considerations are summarized in the table below.

| Parameter | Considerations & Best Practices |

|---|---|

| Injection Solvent | Must be compatible with the mobile phase. A 2:3 (v/v) ratio of MTBE:MeOH is recommended for green tissues, while a 3:1 ratio is better for lycopene-rich tissues like tomato fruits [2]. |

| Extraction Solvents | Acetone/Anhydrous Ether (1:1, v/v) is effective for capsanthin in peppers [3]. MeOH-Ethyl Acetate (6:4, v/v) and MeOH-THF (1:1, v/v) are highly effective for maize [4]. |

| Sample Pretreatment | For solid samples (fruits, vegetables), homogenize with a polar solvent like methanol, then dilute with water if required [5]. |

| Saponification | Often used to remove chlorophyll and lipids. May be omitted if the embryo is removed to eliminate lipids [4]. |

| Antioxidant Use | Addition of BHT (Butylated Hydroxytoluene) to extraction solvents can be omitted if analysis is completed within 48 hours of storage at -80°C [4]. |

| General Handling | Perform extractions rapidly under dim light, using amber vials to avoid carotenoid degradation from light, oxygen, and high temperatures [4]. |

Key Considerations for Researchers